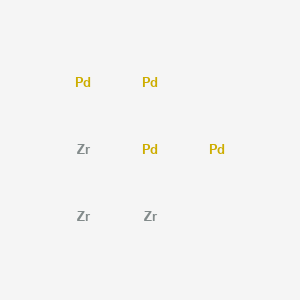
Palladium;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium and zirconium are two transition metals that form a variety of compounds with unique properties and applications. Palladium is known for its excellent catalytic properties, while zirconium is valued for its high resistance to corrosion and heat. When combined, these elements create compounds that are highly effective in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium and zirconium compounds can be synthesized through various methods. One common approach is the impregnation and post-reduction method, where palladium nanoparticles are supported on zirconia. This method involves the use of a reducing agent to facilitate the formation of palladium nanoparticles on the zirconium oxide support . Another method involves in-situ reduction, where palladium catalysts are synthesized in an inert solvent with controlled reducing agents and pre-nucleation steps to optimize the interaction between the support and the active metal .
Industrial Production Methods: In industrial settings, palladium and zirconium compounds are often produced through high-energy ball milling techniques. For example, magnesium hydride doped with metallic glassy zirconium palladium nanopowder is fabricated using this method. The end-product is then consolidated into bulk forms using hot-pressing techniques .
Chemical Reactions Analysis
Types of Reactions: Palladium and zirconium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the unique catalytic properties of palladium and the stability of zirconium.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. For instance, palladium-zirconium catalysts are effective in hydrogenation reactions, where unsaturated compounds are converted to saturated ones under mild conditions . Additionally, these compounds can facilitate the oxidation of thiols to disulfides by providing a surface for the reaction to occur .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions typically produce saturated hydrocarbons, while oxidation reactions yield disulfides .
Scientific Research Applications
Palladium and zirconium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions, including Heck, Ullmann, and Suzuki reactions . In biology and medicine, these compounds are explored for their potential in drug delivery systems and as antimicrobial agents. In industry, they are used in fuel cells, hydrogen storage systems, and as catalysts for environmental applications .
Mechanism of Action
The mechanism of action of palladium and zirconium compounds involves their ability to facilitate chemical reactions by providing a surface for reactant molecules to adsorb and react. Palladium, in particular, is known for its ability to undergo oxidative addition, migratory insertion, and reductive elimination, which are key steps in many catalytic cycles . Zirconium, on the other hand, provides stability and resistance to corrosion, enhancing the overall effectiveness of the compound .
Comparison with Similar Compounds
Palladium and zirconium compounds can be compared with other transition metal compounds, such as those containing platinum or titanium. While platinum compounds also exhibit excellent catalytic properties, palladium compounds are often preferred due to their lower cost and higher availability. Zirconium compounds, compared to titanium compounds, offer better resistance to corrosion and higher thermal stability . Similar compounds include platinum-zirconium and titanium-zirconium compounds, which share some properties but differ in their specific applications and effectiveness.
Conclusion
Palladium and zirconium compounds are versatile and valuable in various scientific and industrial applications Their unique combination of catalytic activity, stability, and resistance to corrosion makes them highly effective in facilitating chemical reactions and enhancing the performance of various systems
Properties
CAS No. |
152061-04-6 |
|---|---|
Molecular Formula |
Pd4Zr3 |
Molecular Weight |
699.4 g/mol |
IUPAC Name |
palladium;zirconium |
InChI |
InChI=1S/4Pd.3Zr |
InChI Key |
VPSCENBJTKDSQB-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Zr].[Pd].[Pd].[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















